Cas no 2229458-54-0 (5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid)
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
- 2229458-54-0
- EN300-1741806
-
- Inchi: 1S/C11H13N3O3/c1-11(2,3)14-6-7(4-12-14)9-8(10(15)16)5-13-17-9/h4-6H,1-3H3,(H,15,16)
- InChI Key: HWLCAODJWRTHQC-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)O)C=N1)C1C=NN(C=1)C(C)(C)C
Computed Properties
- Exact Mass: 235.09569129g/mol
- Monoisotopic Mass: 235.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 81.2Ų
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1741806-0.05g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1741806-0.1g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1741806-0.25g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1741806-0.5g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1741806-1.0g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1741806-2.5g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1741806-5.0g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1741806-10.0g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1741806-1g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1741806-5g |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2229458-54-0 | 5g |
$3728.0 | 2023-09-20 |
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Introduction to 5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2229458-54-0)
5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2229458-54-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a unique structural framework that combines a pyrazole ring with an oxazole moiety, further functionalized with a tert-butyl group and a carboxylic acid substituent. The intricate arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.
The structure of 5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is characterized by its aromaticity and the presence of multiple reactive sites. The pyrazole ring, known for its bioisosteric properties with purine and pyrimidine bases, enhances the compound's potential as a scaffold for nucleoside analogs. Meanwhile, the oxazole ring contributes to its stability and reactivity, allowing for further derivatization and functionalization. The tert-butyl group at the 1-position provides steric hindrance, influencing the compound's solubility and metabolic profile, while the carboxylic acid at the 4-position offers opportunities for salt formation and conjugation with other biomolecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacokinetic and pharmacodynamic properties of this compound with greater precision. Studies suggest that the tert-butyl group enhances binding affinity to certain enzymes and receptors, potentially improving drug efficacy. Additionally, the pyrazole moiety has been shown to modulate inflammatory pathways, making this compound a candidate for therapeutic applications in conditions such as arthritis and autoimmune diseases.
In the realm of medicinal chemistry, 5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of novel bioactive molecules. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological profiles. For instance, modifications at the carboxylic acid group have led to compounds with improved solubility and bioavailability, while alterations at the pyrazole ring have yielded derivatives with potent antimicrobial and antiviral activities.
The synthesis of 5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These techniques not only streamline the synthesis process but also allow for greater flexibility in modifying the compound's structure.
One of the most compelling aspects of this compound is its potential in oncology research. Preclinical studies have demonstrated that derivatives of 5-(1-tert-butyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid exhibit inhibitory effects on key enzymes involved in cancer cell proliferation. The pyrazole ring, in particular, has been identified as a critical pharmacophore for interacting with target proteins such as kinases and cyclins. Furthermore, the presence of the carboxylic acid group allows for conjugation with cytotoxic agents or imaging probes, paving the way for targeted therapy approaches.
Another area where this compound shows promise is in neurological disorders. Emerging evidence suggests that modulating inflammatory pathways through compounds like 5-(1-tert-butyl-1H-pyrazol-4-ylyl)-1,2 oxazole -4 -carbox ylic acid can have therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to interact with neurotransmitter systems makes it an attractive candidate for developing novel treatments that address both symptomatic relief and disease progression.
The toxicological profile of 5-(1 -tert -but yl - 1 H - py ra zol - 4 - yl ) - 1 , 2 - ox azole - 4 - car box ylic ac id has been thoroughly evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits low toxicity at therapeutic doses but may cause mild gastrointestinal discomfort at higher concentrations. The steric bulk provided by the tert-butyl group appears to contribute to its safety profile by reducing off-target interactions.
In conclusion,5-( 1 - tert - but yl - 1 H - py ra zol - 4 - yl ) - 1 , 2 ox azole - 4 car box ylic ac id ( CAS No .2229458 -54 -0) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases . As research continues to uncover new applications , this compound is poised to play a crucial role in advancing drug discovery efforts across multiple therapeutic areas .
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